3-(Dimethoxymethylsilyl)propyl prop-2-enoate
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Overview
Description
3-(Dimethoxymethylsilyl)propyl prop-2-enoate is an organosilicon compound with the chemical formula C₉H₁₈O₄Si. It is a colorless liquid known for its low toxicity and stability. This compound is widely used in various industrial applications due to its unique chemical properties, which include low viscosity and non-volatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethoxymethylsilyl)propyl prop-2-enoate typically involves the reaction of 3-propen-1-ol with dimethylchlorosilane in the presence of a base, followed by methoxylation. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 3-(Dimethoxymethylsilyl)propyl prop-2-enoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form silanols and methanol.
Polymerization: It can undergo radical polymerization to form polymers with unique properties.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) under controlled temperature.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products:
Hydrolysis: Silanols and methanol.
Polymerization: Polymers with enhanced mechanical and thermal properties.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
3-(Dimethoxymethylsilyl)propyl prop-2-enoate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a crosslinking agent in polymer chemistry.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
Mechanism of Action
The mechanism of action of 3-(Dimethoxymethylsilyl)propyl prop-2-enoate involves its ability to form stable bonds with various substrates. The methoxy groups can be hydrolyzed to form silanols, which can then react with other compounds to form strong covalent bonds. This property makes it an effective crosslinking agent and a valuable component in the synthesis of advanced materials .
Comparison with Similar Compounds
- 3-(Dimethoxymethylsilyl)propyl methacrylate
- 3-(Trimethoxysilyl)propyl methacrylate
- 3-(Triethoxysilyl)propyl methacrylate
Comparison: 3-(Dimethoxymethylsilyl)propyl prop-2-enoate is unique due to its specific combination of methoxy and prop-2-enoate groups, which provide a balance of reactivity and stability. Compared to similar compounds, it offers enhanced hydrolytic stability and better compatibility with various substrates, making it a preferred choice in applications requiring durable and long-lasting materials .
Properties
IUPAC Name |
3-(dimethoxymethylsilyl)propyl prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O4Si/c1-4-8(10)13-6-5-7-14-9(11-2)12-3/h4,9H,1,5-7,14H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHPYRGQUSPESB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(OC)[SiH2]CCCOC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O4Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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